molecular formula C17H23N5O2 B1149846 Anastrozole Diamide CAS No. 120512-04-1

Anastrozole Diamide

Cat. No.: B1149846
CAS No.: 120512-04-1
M. Wt: 329.41
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Description

Anastrozole Diamide is a chemical compound often encountered as an impurity in the synthesis of Anastrozole, a medication used primarily in the treatment of breast cancer. This compound is characterized by its complex molecular structure, which includes a triazole ring and multiple methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anastrozole Impurity involves multiple steps, starting with the preparation of the triazole ring and subsequent attachment of the benzenediacetamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reactions being carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of Anastrozole Impurity is often a byproduct of the large-scale synthesis of Anastrozole. The process involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Anastrozole Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Anastrozole Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anastrozole Impurity is not as well-studied as that of Anastrozole itself. it is believed to interact with similar molecular targets, such as the aromatase enzyme, which is responsible for the synthesis of estrogens. By inhibiting this enzyme, the compound can reduce estrogen levels, although its efficacy and potency may differ from Anastrozole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anastrozole Impurity is unique due to its specific molecular structure, which includes a triazole ring and multiple methyl groups. This structure influences its chemical reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRTLOLPFAUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137025
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-04-1
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120512-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anastrozole Diamide

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